2,2-difluoro-2-[6-(trifluoromethyl)pyridazin-3-yl]acetic acid
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Overview
Description
2,2-difluoro-2-[6-(trifluoromethyl)pyridazin-3-yl]acetic acid is a fluorinated organic compound that features a pyridazine ring substituted with a trifluoromethyl group and a difluoroacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-2-[6-(trifluoromethyl)pyridazin-3-yl]acetic acid typically involves the introduction of fluorine atoms into the molecular structure through various fluorination techniques. One common method is the use of difluoromethylation reagents, which can introduce difluoromethyl groups into aromatic compounds. The reaction conditions often involve the use of catalysts such as copper or silver complexes to facilitate the fluorination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination reactions using specialized equipment to handle the highly reactive fluorinating agents. The process must be carefully controlled to ensure the safety and purity of the final product. Techniques such as continuous flow reactors may be employed to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2-difluoro-2-[6-(trifluoromethyl)pyridazin-3-yl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound, affecting its reactivity and stability.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve reagents like halogens or organometallic compounds under specific conditions, such as elevated temperatures or the presence of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines
Scientific Research Applications
2,2-difluoro-2-[6-(trifluoromethyl)pyridazin-3-yl]acetic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Its unique chemical properties make it a valuable tool in biochemical studies, such as enzyme inhibition assays and protein-ligand interactions.
Medicine: The compound’s potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings, which benefit from its chemical stability and resistance to degradation
Mechanism of Action
The mechanism by which 2,2-difluoro-2-[6-(trifluoromethyl)pyridazin-3-yl]acetic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s fluorinated groups can enhance binding affinity and selectivity, leading to more potent and specific biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
2,2-difluoro-2-(6-methoxypyridin-3-yl)acetic acid: This compound features a methoxy group instead of a trifluoromethyl group, which can affect its chemical properties and reactivity.
2,2-difluoro-3-(trifluoromethyl)pyridine:
Uniqueness
2,2-difluoro-2-[6-(trifluoromethyl)pyridazin-3-yl]acetic acid is unique due to the combination of its trifluoromethyl and difluoroacetic acid groups, which impart distinct chemical and physical properties. These features make it particularly valuable in applications requiring high stability, reactivity, and specificity.
Properties
CAS No. |
2694745-00-9 |
---|---|
Molecular Formula |
C7H3F5N2O2 |
Molecular Weight |
242.1 |
Purity |
0 |
Origin of Product |
United States |
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